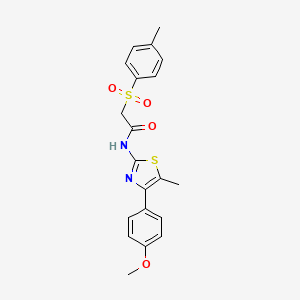

N-(4-(4-甲氧基苯基)-5-甲基噻唑-2-基)-2-甲苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-tosylacetamide” is a complex organic compound. It contains a methoxyphenyl group, a methylthiazol group, and a tosylacetamide group. These functional groups suggest that this compound might have interesting chemical properties and could be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl, methylthiazol, and tosylacetamide groups would influence the overall shape and properties of the molecule .Chemical Reactions Analysis

This compound, due to its functional groups, could potentially participate in a variety of chemical reactions. The exact reactions would depend on the conditions and the other reactants present .科学研究应用

Antimalarial Activity

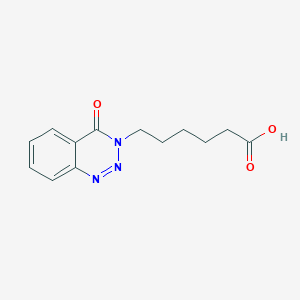

Quinazolinediones, including TCMDC-124318, exhibit promising antimalarial properties. TCMDC-125133, a related compound with a quinazolinedione core, has demonstrated potent antimalarial activity and low toxicity . Researchers have explored the design and synthesis of novel quinazolinedione derivatives based on TCMDC-125133. These derivatives may serve as potential antimalarial agents.

Drug Repurposing

TCMDC-124318 could be repurposed for other diseases beyond malaria. Researchers have explored its interactions with specific protein targets. For example, compounds TCMDC-143518 and TCMDC-143386 exhibit better inhibition towards Lm PTR1 (Leishmania parasite) than Tb PTR1 (Trypanosoma parasite) . Investigating its potential in other neglected tropical diseases or parasitic infections is an exciting avenue.

Structure-Activity Relationship (SAR) Studies

Researchers have conducted SAR studies to optimize the lead compound. By modifying different parts of the molecule, they aim to enhance its activity while minimizing toxicity. The valine linker moiety and the m-anisidine moiety have been key areas of exploration . Understanding these relationships informs further drug development.

Greener Synthesis Approaches

TCMDC-124318 was synthesized using low-cost chemicals and greener alternatives whenever possible. This approach aligns with sustainable practices and emphasizes the importance of environmentally friendly synthesis methods in drug discovery .

安全和危害

未来方向

作用机制

Target of Action

The primary target of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide interacts with its target, PfCLK3, by inhibiting its activity . The inhibition of PfCLK3 disrupts the normal function of the protein, leading to changes in the parasite’s RNA splicing .

Biochemical Pathways

The inhibition of PfCLK3 by N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide affects the RNA splicing pathway in the malaria parasite . This disruption in the RNA splicing pathway can lead to downstream effects that impair the survival and propagation of the parasite .

Result of Action

The molecular and cellular effects of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide’s action result in the inhibition of PfCLK3, leading to disruption in the RNA splicing pathway of the malaria parasite . This disruption can impair the survival and propagation of the parasite .

属性

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-13-4-10-17(11-5-13)28(24,25)12-18(23)21-20-22-19(14(2)27-20)15-6-8-16(26-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUCSJJGOPHFSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-tosylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2632682.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2632684.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632685.png)

![(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B2632689.png)

![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea](/img/structure/B2632694.png)

![2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol](/img/structure/B2632705.png)